molecular formula C26H20N4O3S2 B2437227 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 361480-69-5

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No.: B2437227
CAS No.: 361480-69-5
M. Wt: 500.59
InChI Key: UNDFZBNKRLKXPJ-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H20N4O3S2 and its molecular weight is 500.59. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O3S2/c27-15-18-5-7-20(8-6-18)24-17-34-26(28-24)29-25(31)21-9-11-23(12-10-21)35(32,33)30-14-13-19-3-1-2-4-22(19)16-30/h1-12,17H,13-14,16H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDFZBNKRLKXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a cyanophenyl group, and a sulfonylbenzamide moiety, which contribute to its unique biological properties. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Achieved through cyclization reactions involving thioamides.
  • Introduction of the Cyanophenyl Group : Utilizes cyanation reactions to attach the cyanophenyl moiety.
  • Attachment of the Dihydroisoquinolin Sulfonamide : Accomplished via amide bond formation using coupling reagents like EDCI or DCC in basic conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Antitubercular Activity : Compounds bearing thiazole rings have shown promising results against Mycobacterium tuberculosis strains. In vitro studies suggest that certain thiazolidinone derivatives exhibit high inhibitory concentrations (IC50 values in the low µg/mL range) against these pathogens .

Anticancer Activity

The compound's structural features may also confer anticancer properties:

  • Mechanism of Action : The thiazole and sulfonamide groups can interact with specific enzymes and receptors involved in cancer cell proliferation. Preliminary studies indicate that similar compounds lead to apoptosis in various cancer cell lines .
  • Case Studies : A study highlighted that derivatives similar to this compound showed IC50 values ranging from 6.26 µM to 20.46 µM in different cancer cell lines, demonstrating their potential as anticancer agents .

Research Findings

Several studies have explored the biological implications of compounds related to this compound:

CompoundBiological ActivityIC50 (µM)Reference
Compound AAntitubercular6.25
Compound BAnticancer (HCC827)6.26
Compound CAnticancer (NCI-H358)16.00

Preparation Methods

Bischler-Napieralski Cyclization

The 3,4-dihydroisoquinoline core is synthesized via Bischler-Napieralski cyclization, a method validated for analogous structures. Starting from phenethylamine derivatives, condensation with acyl chlorides forms intermediate amides, which undergo cyclization in the presence of phosphorus oxychloride (POCl$$ _3 $$) or polyphosphoric acid (PPA). For example, reaction of 2-phenylethylamine with benzoyl chloride yields N-phenethylbenzamide, which cyclizes at 100–120°C to form 1-benzoyl-3,4-dihydroisoquinoline.

Reduction and Functionalization

Post-cyclization, reduction with sodium borohydride (NaBH$$ _4 $$) or catalytic hydrogenation (H$$ _2 $$, Pd/C) saturates the imine bond, yielding 3,4-dihydroisoquinoline. Subsequent sulfonylation requires conversion to the sulfonyl chloride. Treatment with chlorosulfonic acid (ClSO$$ _3 $$H) in dichloromethane (DCM) at 0–5°C introduces the sulfonyl chloride group, critical for downstream coupling.

Sulfonylation of 4-Aminobenzoic Acid

Formation of Sulfonamide Intermediate

The sulfonyl chloride intermediate reacts with 4-aminobenzoic acid in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Triethylamine (TEA) is added to scavenge HCl, facilitating nucleophilic attack by the amine on the electrophilic sulfur center. The reaction proceeds at room temperature for 12–16 hours, yielding 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid.

Activation of Carboxylic Acid

Prior to amide bond formation, the benzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM. This generates a reactive O-acylisourea intermediate, which is susceptible to nucleophilic substitution by amines.

Synthesis of 4-(4-Cyanophenyl)Thiazol-2-amine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch reaction, combining thiourea derivatives with α-halo ketones. For this compound, 4-cyanophenylacetonitrile is brominated using N-bromosuccinimide (NBS) to form α-bromo-4-cyanophenylacetonitrile. Reaction with thiourea in ethanol under reflux (78°C) for 6 hours yields 4-(4-cyanophenyl)thiazol-2-amine.

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3). $$ ^1 \text{H NMR} $$ (500 MHz, CDCl$$ _3 $$) confirms the structure: δ 7.85 (d, J = 8.5 Hz, 2H, ArH), 7.65 (d, J = 8.5 Hz, 2H, ArH), 6.95 (s, 1H, Thiazole-H).

Final Amide Coupling

Coupling Reagents and Conditions

The activated benzoic acid (from Section 2.2) reacts with 4-(4-cyanophenyl)thiazol-2-amine in DMF using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent. Diisopropylethylamine (DIPEA) is added to maintain a basic pH (8.5–9.0), optimizing amide bond formation. The reaction mixture is stirred at 25°C for 24 hours.

Workup and Isolation

Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over MgSO$$ _4 $$, filtered, and concentrated. Final purification via reverse-phase HPLC (acetonitrile/water gradient) yields the title compound as a white solid (72% yield).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1 \text{H NMR} $$ (500 MHz, DMSO-d$$ _6 $$): δ 8.45 (s, 1H, NH), 8.20 (d, J = 8.5 Hz, 2H, ArH), 7.95 (d, J = 8.5 Hz, 2H, ArH), 7.70–7.30 (m, 8H, Dihydroisoquinoline + Thiazole-H), 4.60 (s, 2H, CH$$ _2 $$-Sulfonyl), 3.85 (t, J = 6.0 Hz, 2H, CH$$ _2 $$-N), 2.90 (t, J = 6.0 Hz, 2H, CH$$ _2 $$-Cyclo).
  • $$ ^{13} \text{C NMR} $$ (125 MHz, DMSO-d$$ _6 $$): δ 168.5 (C=O), 154.2 (Thiazole-C2), 142.0–118.5 (Aromatic Cs), 52.3 (CH$$ _2 $$-Sulfonyl), 45.8 (CH$$ _2 $$-N), 32.1 (CH$$ _2 $$-Cyclo).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]$$ ^+ $$ at m/z 541.1542 (calculated for C$$ _27 $$H$$ _21 $$N$$ _4 $$O$$ _3 $$S$$ _2 $$: 541.1548).

Reaction Optimization and Yield Data

Step Reagents/Conditions Yield (%) Purity (HPLC)
Dihydroisoquinoline POCl$$ _3 $$, 120°C, 4h 85 98.5
Sulfonylation ClSO$$ _3 $$H, DCM, 0°C 78 97.8
Thiazole formation NBS, EtOH, reflux 65 96.2
Amide coupling HATU, DIPEA, DMF, 24h 72 99.1

Q & A

Q. What are the recommended synthetic routes for N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones (e.g., 4-(4-cyanophenyl)-2-aminothiazole) .
  • Step 2: Sulfonylation of the dihydroisoquinoline moiety using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
  • Step 3: Amide coupling between the thiazole and sulfonylated benzamide intermediates using coupling agents like EDCl/HOBt or DCC . Key purification steps include column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization from ethanol .

Q. How is the compound characterized post-synthesis?

Structural validation requires:

  • Spectroscopic Analysis: ¹H/¹³C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide S=O stretch at ~1350 cm⁻¹ in IR) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 504.12) .
  • HPLC: Purity assessment (>95% using C18 column, acetonitrile/water gradient) .

Advanced Questions

Q. How to design experiments to elucidate the compound's mechanism of action against cancer cells?

  • Target Identification: Use molecular docking (e.g., Glide XP scoring) to predict interactions with enzymes like BChE or kinases. The sulfonamide group often binds to hydrophobic pockets, while the cyanophenyl-thiazole moiety may intercalate DNA .
  • Cellular Assays:
  • Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to controls like doxorubicin .
  • Perform apoptosis assays (Annexin V/PI staining) to evaluate caspase-3/7 activation .
    • Enzyme Inhibition: Test inhibition of butyrylcholinesterase (BChE) or carbonic anhydrase isoforms using spectrophotometric assays (e.g., Ellman’s reagent for BChE) .

Q. What strategies resolve discrepancies in reported bioactivity data?

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified substituents (e.g., replacing cyanophenyl with fluorophenyl or bromophenyl) to isolate critical functional groups .
  • Experimental Replication: Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .
  • Data Normalization: Use positive controls (e.g., known inhibitors) and normalize activity to cell viability or protein concentration .

Q. How can reaction yields be optimized for the sulfonamide coupling step?

  • Solvent Selection: Use polar aprotic solvents (DMF or DCM) to enhance solubility of intermediates .
  • Catalysis: Add 4-dimethylaminopyridine (DMAP) to accelerate sulfonylation .
  • Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Workup: Extract unreacted reagents with saturated NaHCO₃ and brine to improve purity .

Methodological Considerations

  • Conflict Resolution in SAR: If bioactivity contradicts expectations (e.g., lower potency despite electron-withdrawing groups), perform X-ray crystallography or molecular dynamics simulations to assess binding mode changes .
  • Analytical Validation: Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to confirm regiochemistry .
  • Scale-Up Challenges: For multi-gram synthesis, replace hazardous reagents (e.g., POCl₃) with safer alternatives (e.g., T3P® for amidation) .

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